molecular formula C17H24N2O3S B4958170 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone

1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone

Cat. No. B4958170
M. Wt: 336.5 g/mol
InChI Key: CZGGUSONTNQLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPP belongs to a class of compounds known as sulfonylphenylpyrrolidinones, which are characterized by their ability to inhibit certain enzymes and receptors in the body. In

Scientific Research Applications

1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases and conditions. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific enzymes and receptors involved in tumor growth. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and neurological disorders.

Mechanism of Action

The mechanism of action of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone is complex and involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammation and immune response. By inhibiting PDE4, this compound can reduce inflammation and pain in the body. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors in the body, including the GABA-A receptor and the transient receptor potential vanilloid 1 (TRPV1) channel, which are involved in the regulation of pain and neurological function.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects in the body. In animal models, this compound has been shown to reduce inflammation and pain, as well as improve cognitive function and memory. Additionally, this compound has been shown to have a neuroprotective effect, protecting neurons from damage and degeneration. These effects are thought to be due to the modulation of various enzymes and receptors in the body, as well as the antioxidant properties of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone as a research tool is its ability to selectively target specific enzymes and receptors in the body, making it a valuable tool for studying the mechanisms of disease and potential therapeutic targets. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a viable candidate for drug development. However, one of the limitations of this compound is its potential toxicity and side effects, which must be carefully monitored in both animal and human studies.

Future Directions

There are several future directions for research on 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone. One area of interest is in the development of this compound as a potential cancer therapy. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for further investigation. Additionally, research on the potential use of this compound in the treatment of neurological disorders and chronic pain is ongoing. Finally, further studies on the pharmacokinetics and toxicity of this compound are needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in various diseases and conditions. Its ability to selectively target specific enzymes and receptors in the body makes it a valuable tool for studying disease mechanisms and potential therapeutic targets. While there are limitations and potential side effects associated with this compound, ongoing research is exploring its potential as a cancer therapy, as well as its use in the treatment of neurological disorders and chronic pain.

Synthesis Methods

The synthesis of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone involves the reaction of 4-chlorobenzene sulfonamide with 2-ethylpiperidine in the presence of a base, followed by the addition of 2-pyrrolidinone. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been optimized to produce high yields of this compound with good purity, making it a viable option for large-scale production.

properties

IUPAC Name

1-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-14-6-3-4-13-19(14)23(21,22)16-10-8-15(9-11-16)18-12-5-7-17(18)20/h8-11,14H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGGUSONTNQLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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